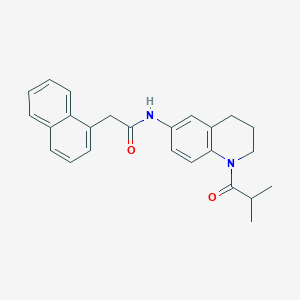

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMFVSSYMBETIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is significant in many pharmacologically active substances. The presence of an isobutyryl group and a naphthalene moiety contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

Anticonvulsant Properties

One of the primary areas of research for this compound is its anticonvulsant activity. A study demonstrated that derivatives of tetrahydroquinoline exhibited significant anticonvulsant effects in maximal electroshock seizure (MES) models in mice. This compound showed promising results in this regard, indicating its potential for treating epilepsy and related disorders .

Kinase Inhibition

Research has also explored the compound's ability to inhibit various kinases. In a study published in the European Journal of Medicinal Chemistry, it was found to exhibit moderate inhibitory activity against several kinases, including:

| Kinase | Inhibition Activity |

|---|---|

| Aurora A kinase | Moderate |

| Bruton's tyrosine kinase (BTK) | Moderate |

| FLT3 kinase | Moderate |

These findings suggest that the compound may have therapeutic applications in diseases where these kinases play a critical role .

The mechanisms through which this compound exerts its effects are still under investigation. However, its structural similarity to other biologically active compounds suggests potential interactions with specific enzymes and receptors. These interactions may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential advantages of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This table illustrates how modifications in substituents can lead to variations in biological activity and therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide?

- Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.

- Step 2: Introduction of the isobutyryl group using isobutyryl chloride in dichloromethane at 0–25°C.

- Step 3: Coupling the naphthalen-1-ylacetamide moiety via nucleophilic acyl substitution or amide bond formation (e.g., using EDCI/HOBt as coupling agents).

Key reaction conditions include mild temperatures (20–40°C), anhydrous solvents (e.g., DCM, toluene), and purification via column chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm for naphthalene groups) .

- IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1670 cm, amide N–H at ~3300 cm) .

- X-ray Crystallography: Resolve bond lengths/angles (e.g., C–N amide bond ~1.33 Å) using SHELXL for refinement .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%).

- Target-Specific Profiling: Use CRISPR-edited cell lines to isolate off-target effects.

- Structural Comparison: Cross-reference with analogs (e.g., fluorophenoxy vs. methylphenoxy derivatives) to identify substituent-dependent activity trends .

Q. What experimental parameters optimize synthetic yield and purity?

- Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for amide coupling (yield improvement by 15–20%).

- Catalyst Screening: Test Cu(OAc) (10 mol%) for azide-alkyne cycloadditions in related acetamide syntheses .

- Temperature Control: Maintain <50°C during exothermic steps to minimize byproducts .

Q. How does the isobutyryl group influence structure-activity relationships (SAR) compared to benzoyl derivatives?

- Methodological Answer:

- Steric Effects: The isobutyryl group reduces planarity, potentially decreasing DNA intercalation but improving metabolic stability.

- Electron-Withdrawing Impact: Enhances amide bond rigidity, as shown in analogs with 10–30% higher kinase inhibition vs. benzoyl derivatives .

Q. What crystallographic techniques validate conformational stability in solution vs. solid state?

- Methodological Answer:

- Single-Crystal XRD: Compare torsion angles (e.g., naphthalene vs. tetrahydroquinoline dihedral angles) with SHELXL-refined structures .

- DFT Calculations: Optimize gas-phase geometry using B3LYP/6-31G(d) and overlay with XRD data (RMSD <0.5 Å) .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); prioritize poses with ΔG ≤ -8 kcal/mol.

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSF <2 Å for ligand-protein contacts) .

Q. What mechanistic insights explain its reactivity in copper-catalyzed reactions?

- Methodological Answer:

Q. How to design interaction studies with cytochrome P450 enzymes for metabolic profiling?

- Methodological Answer:

- LC-MS/MS Analysis: Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolites (e.g., hydroxylated products).

- CYP Inhibition Assays: Use luminescent substrates (e.g., CYP3A4) to calculate IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.